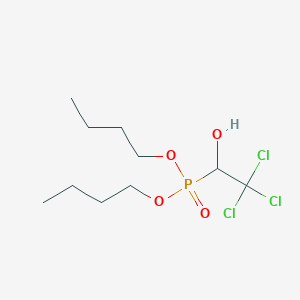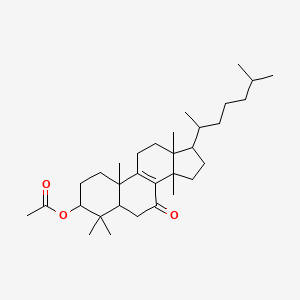
7-Oxolanost-8-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxolanost-8-en-3-yl acetate is a lanostane-type triterpenoid compound. Lanostane triterpenoids are a class of naturally occurring compounds found in various plants and fungi. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 7-Oxolanost-8-en-3-yl acetate typically involves the acetylation of lanostane derivatives. One common method is the auto-oxidation of lanost-8-en-3β-yl acetate, which leads to the formation of various derivatives, including this compound . The reaction conditions often involve the use of acetic anhydride and a catalyst to facilitate the acetylation process.
Análisis De Reacciones Químicas
7-Oxolanost-8-en-3-yl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form various derivatives, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate . Reduction reactions involving zinc and acetic acid can yield different isomers and epimers of the compound . Common reagents used in these reactions include acetic anhydride, zinc dust, and acetyl chloride.
Aplicaciones Científicas De Investigación
7-Oxolanost-8-en-3-yl acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other lanostane derivatives. In biology and medicine, lanostane triterpenoids, including this compound, have shown neurotrophic and immunomodulatory properties . These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, they have applications in the development of mycopharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Oxolanost-8-en-3-yl acetate involves its interaction with various molecular targets and pathways. Lanostane triterpenoids have been shown to stimulate the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor . These factors play crucial roles in the central nervous system and are potential therapeutic targets for neurodegenerative diseases. The compound’s immunomodulatory effects are also mediated through its interaction with immune cells and signaling pathways.
Comparación Con Compuestos Similares
7-Oxolanost-8-en-3-yl acetate is similar to other lanostane triterpenoids, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate and 1,7,11-trioxolanost-8-en-3β-yl acetate . These compounds share a common lanostane skeleton but differ in their functional groups and oxidation states. The unique structural features of this compound, such as the presence of an acetate group at the 3-position, contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
2115-48-2 |
|---|---|
Fórmula molecular |
C32H52O3 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
[4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,26-27H,10-19H2,1-9H3 |
Clave InChI |
ZFHQSJSZZADTSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
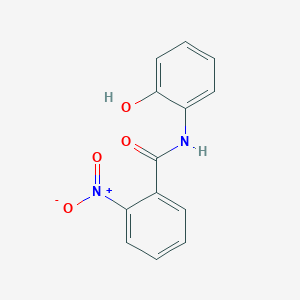
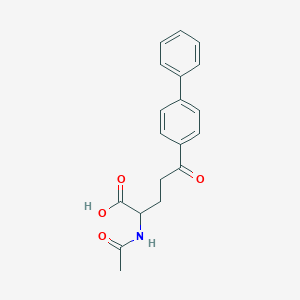
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
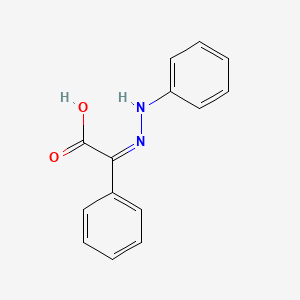

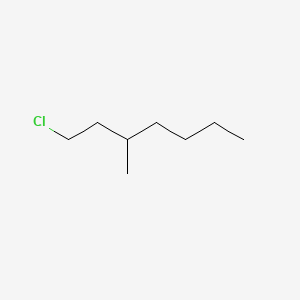
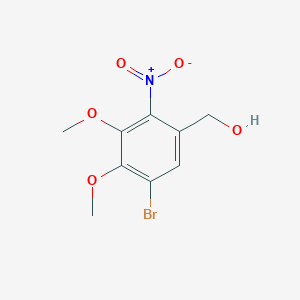
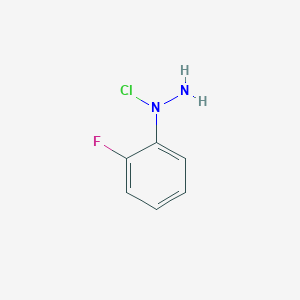
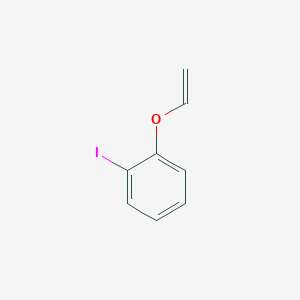
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

